molecular formula C14H25NO3S B2864736 Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798035-43-4

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2864736
CAS No.: 1798035-43-4
M. Wt: 287.42
InChI Key: FJTGNTCIPICCLY-UHFFFAOYSA-N
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Description

. This compound contains a cyclohexyl group, an isobutylsulfonyl group, and an azetidin-1-yl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the preparation of azetidines, which are four-membered heterocycles known for their significant ring strain and unique reactivity . The reactivity of azetidines can be triggered under appropriate reaction conditions, making them suitable for various synthetic applications .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves the use of azetidines in organic synthesis and medicinal chemistry . The ring strain in azetidines allows for facile handling and unique reactivity, which can be leveraged in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used in organic synthesis and the development of new chemical reactions.

    Medicine: The compound may be explored for its potential therapeutic properties and its role in drug discovery.

    Industry: this compound can be used in industrial processes that require unique reactivity and stability.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its unique reactivity due to the ring strain in the azetidine moiety . This reactivity allows the compound to interact with various molecular targets and pathways, potentially leading to significant biological effects . The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be compared with other similar compounds, such as aziridines and other azetidines . While aziridines also contain a strained nitrogen-containing ring, azetidines are more stable and offer unique reactivity that can be leveraged in various applications . This stability and reactivity make this compound a valuable compound for research and industrial use .

List of Similar Compounds

  • Aziridines
  • Other azetidines

Properties

IUPAC Name

cyclohexyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTGNTCIPICCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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